(E)-3-[2-Cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]-2-propenenitrile
CAS No.: 256431-72-8
Cat. No.: VC21207630
Molecular Formula: C21H15FN2
Molecular Weight: 314.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 256431-72-8 |
|---|---|
| Molecular Formula | C21H15FN2 |
| Molecular Weight | 314.4 g/mol |
| IUPAC Name | (E)-3-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]prop-2-enenitrile |
| Standard InChI | InChI=1S/C21H15FN2/c22-16-11-9-14(10-12-16)20-17-4-1-2-6-19(17)24-21(15-7-8-15)18(20)5-3-13-23/h1-6,9-12,15H,7-8H2/b5-3+ |
| Standard InChI Key | BFDPBLWCXIOOLM-HWKANZROSA-N |
| Isomeric SMILES | C1CC1C2=NC3=CC=CC=C3C(=C2/C=C/C#N)C4=CC=C(C=C4)F |
| SMILES | C1CC1C2=NC3=CC=CC=C3C(=C2C=CC#N)C4=CC=C(C=C4)F |
| Canonical SMILES | C1CC1C2=NC3=CC=CC=C3C(=C2C=CC#N)C4=CC=C(C=C4)F |
Introduction
(E)-3-[2-Cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]-2-propenenitrile, also known as (E)-3-(2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)acrylonitrile, is a complex organic compound with a molecular formula of C21H15FN2 and a molecular weight of 314.4 g/mol . This compound is part of a broader class of quinoline derivatives, which are known for their diverse biological activities and applications in pharmaceuticals.
Synthesis and Applications
The synthesis of (E)-3-[2-Cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]-2-propenenitrile typically involves multi-step reactions starting from simpler quinoline derivatives. These processes may include Suzuki-Miyaura coupling, Minisci C–H alkylation, and Heck coupling reactions, which are common in the synthesis of complex organic molecules .
Research Findings
Recent studies have focused on improving the synthesis efficiency and sustainability of quinoline derivatives, including those related to (E)-3-[2-Cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]-2-propenenitrile. Mechano-synthesis methods have been explored to enhance the environmental friendliness and scalability of these syntheses .
Mechano-Synthesis
Mechano-synthesis involves the use of mechanical forces to drive chemical reactions, which can reduce solvent usage and improve reaction efficiency. This approach has been applied to the synthesis of related compounds, such as (E)-3-(2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)acrylaldehyde, which is a key intermediate in the production of pitavastatin, a cholesterol-lowering drug .
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